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molecular formula C7H5F4NO2S B8678002 Ethyl 2-fluoro-4-(trifluoromethyl)thiazole-5-carboxylate

Ethyl 2-fluoro-4-(trifluoromethyl)thiazole-5-carboxylate

Cat. No. B8678002
M. Wt: 243.18 g/mol
InChI Key: GOWNRNPFIKSLAT-UHFFFAOYSA-N
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Patent
US04602454

Procedure details

A mixture of 26 g (0.1 mole) of ethyl 2-chloro-4-trifluoromethyl-5-thiazolecarboxylate, 37 g (0.55 mole) of potassium fluoride, and 0.11 g of 1,4,7,10,13,16-hexaoxacyclooctadecane (18-CROWN-6, Aldrich Chemical Company) was held at reflux for 23 hours. Since an analysis showed the reaction to be incomplete, another 45 g (0.77 mole) of potassium fluoride was added and the reaction mixture held at reflux for 64 hours. To said mixture, 0.15 g of 18-CROWN-6 and an additional 27 g (0.40 mole) of potassium was added and held at reflux for 22 hours. Due to poor cooling overnight some of the solvent had evaporated. The reaction mixture was cooled and 300 ml. of acetonitrile added. The acetonitrile was filtered and concentrated. The residue was Kugelrohr distilled to give 13.7 g of a material which was separated by spinning band column at 15 mm Hg to give 4.2 g of the desired product, nD24 =1.4348.
Quantity
26 g
Type
reactant
Reaction Step One
Quantity
37 g
Type
reactant
Reaction Step One
Quantity
0.11 g
Type
catalyst
Reaction Step One
Quantity
45 g
Type
reactant
Reaction Step Two
Quantity
27 g
Type
reactant
Reaction Step Three
Quantity
0.15 g
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
Cl[C:2]1[S:3][C:4]([C:11]([O:13][CH2:14][CH3:15])=[O:12])=[C:5]([C:7]([F:10])([F:9])[F:8])[N:6]=1.[F-:16].[K+].[K]>O1CCOCCOCCOCCOCCOCC1>[F:16][C:2]1[S:3][C:4]([C:11]([O:13][CH2:14][CH3:15])=[O:12])=[C:5]([C:7]([F:10])([F:9])[F:8])[N:6]=1 |f:1.2,^1:17|

Inputs

Step One
Name
Quantity
26 g
Type
reactant
Smiles
ClC=1SC(=C(N1)C(F)(F)F)C(=O)OCC
Name
Quantity
37 g
Type
reactant
Smiles
[F-].[K+]
Name
Quantity
0.11 g
Type
catalyst
Smiles
O1CCOCCOCCOCCOCCOCC1
Step Two
Name
Quantity
45 g
Type
reactant
Smiles
[F-].[K+]
Step Three
Name
Quantity
27 g
Type
reactant
Smiles
[K]
Step Four
Name
Quantity
0.15 g
Type
catalyst
Smiles
C1COCCOCCOCCOCCOCCO1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 23 hours
Duration
23 h
CUSTOM
Type
CUSTOM
Details
the reaction
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 64 hours
Duration
64 h
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 22 hours
Duration
22 h
TEMPERATURE
Type
TEMPERATURE
Details
Due to poor cooling overnight some of the solvent
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
had evaporated
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled
ADDITION
Type
ADDITION
Details
of acetonitrile added
FILTRATION
Type
FILTRATION
Details
The acetonitrile was filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
DISTILLATION
Type
DISTILLATION
Details
distilled

Outcomes

Product
Name
Type
product
Smiles
FC=1SC(=C(N1)C(F)(F)F)C(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 13.7 g
YIELD: CALCULATEDPERCENTYIELD 56.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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